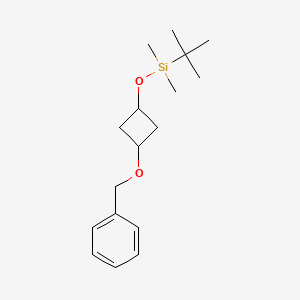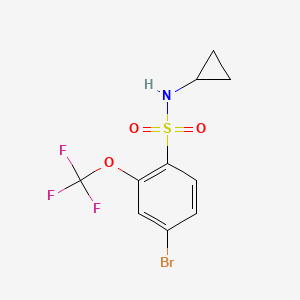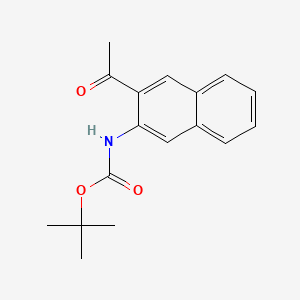
(3-(Benzyloxy)cyclobutoxy)(tert-butyl)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Benzyloxy)cyclobutoxy)(tert-butyl)dimethylsilane is a chemical compound that features a cyclobutoxy group attached to a benzyloxy moiety, with a tert-butyl and dimethylsilane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Benzyloxy)cyclobutoxy)(tert-butyl)dimethylsilane typically involves the reaction of cyclobutanol with benzyl chloride in the presence of a base to form the benzyloxycyclobutane intermediate. This intermediate is then reacted with tert-butylchlorodimethylsilane in the presence of a catalyst such as imidazole to yield the final product. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(3-(Benzyloxy)cyclobutoxy)(tert-butyl)dimethylsilane can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The tert-butyl and dimethylsilane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halides or organometallic compounds can be used for substitution reactions.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol, cyclobutanol.
Substitution: Various substituted silanes and cyclobutanes.
Scientific Research Applications
(3-(Benzyloxy)cyclobutoxy)(tert-butyl)dimethylsilane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-(Benzyloxy)cyclobutoxy)(tert-butyl)dimethylsilane involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the cyclobutoxy and silane groups can influence the compound’s reactivity and stability. These interactions can modulate the compound’s biological activity and its effectiveness in various applications.
Comparison with Similar Compounds
Similar Compounds
(3-(Benzyloxy)cyclobutoxy)(tert-butyl)dimethylsilane: Unique due to the combination of benzyloxy, cyclobutoxy, and silane groups.
(3-(Benzyloxy)cyclobutoxy)(tert-butyl)trimethylsilane: Similar structure but with a trimethylsilane group instead of dimethylsilane.
(3-(Benzyloxy)cyclobutoxy)(tert-butyl)diphenylsilane: Contains a diphenylsilane group, offering different reactivity and properties.
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique chemical and physical properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
tert-butyl-dimethyl-(3-phenylmethoxycyclobutyl)oxysilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O2Si/c1-17(2,3)20(4,5)19-16-11-15(12-16)18-13-14-9-7-6-8-10-14/h6-10,15-16H,11-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOZCFKEJJOCBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(C1)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 4-{[(benzyloxy)carbonyl]amino}-4-carbamoylbutanoate](/img/structure/B8202655.png)


![3-bromo-4-methoxy-N-[(4-methoxyphenyl)methyl]-N-methylbenzenesulfonamide](/img/structure/B8202680.png)
![4-[4-Bromo-2-(trifluoromethoxy)phenyl]sulfonylmorpholine](/img/structure/B8202683.png)
![benzyl N-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]propan-2-yloxy]ethyl]carbamate](/img/structure/B8202690.png)

![4-bromo-N-[(4-methoxyphenyl)methyl]-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B8202720.png)




![2-[3-(Dimethylamino)-2-hydroxypropyl]isoindole-1,3-dione](/img/structure/B8202757.png)

